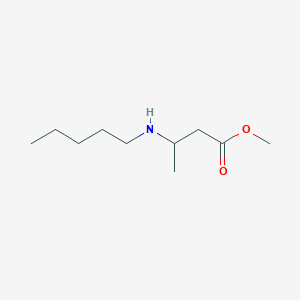

Methyl 3-(pentylamino)butanoate

Description

Methyl 3-(pentylamino)butanoate is an ester derivative featuring a butanoate backbone substituted with a pentylamino group at the third carbon. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., benzylamino or phenethylamino derivatives) suggest a synthesis pathway involving the reaction of pentylamine with methyl acrylate or similar esters under controlled thermal conditions . Purification methods such as column chromatography (e.g., silica gel or flash chromatography) are likely employed, as seen in related compounds . The compound’s molecular formula is inferred as C₁₀H₂₁NO₂, with a theoretical molecular weight of 211.28 g/mol (calculated by substituting the benzyl group in ’s analog with pentyl).

Properties

IUPAC Name |

methyl 3-(pentylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-11-9(2)8-10(12)13-3/h9,11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVZCJFVVUCBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(pentylamino)butanoate can be synthesized through the esterification of 3-(pentylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The general reaction scheme is as follows:

3-(pentylamino)butanoic acid+methanolacid catalystMethyl 3-(pentylamino)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can facilitate the esterification process, and the reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pentylamino)butanoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(pentylamino)butanoic acid and methanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a dilute acid (e.g., hydrochloric acid), while basic hydrolysis (saponification) involves heating with a strong base (e.g., sodium hydroxide).

Reduction: Reduction with LiAlH4 is typically carried out in anhydrous ether solvents under inert atmosphere conditions.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

Hydrolysis: 3-(pentylamino)butanoic acid and methanol.

Reduction: 3-(pentylamino)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Drug Development

- Intermediate in Pharmaceutical Synthesis : Methyl 3-(pentylamino)butanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance therapeutic efficacy.

- Potential Anticancer Agent : Preliminary studies suggest that this compound may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in oncology.

2. Biological Research

- Enzyme Interaction Studies : The compound is utilized to study enzyme-substrate interactions, providing insights into metabolic pathways and potential therapeutic targets.

- Receptor Binding Studies : Its ability to interact with specific receptors allows researchers to explore its role in signal transduction and cellular responses.

3. Industrial Applications

- Flavoring and Fragrance Industry : Due to its pleasant odor profile, this compound is explored for use in flavoring agents and perfumes, adding value to consumer products.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing new antibacterial agents.

Cytotoxicity Studies

Cytotoxicity assays reveal selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 60 |

| Normal Fibroblasts | >100 |

This selectivity indicates potential therapeutic applications in oncology.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against antibiotic-resistant ESKAPE pathogens. Results indicated significant activity against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 cells showed that treatment with the compound resulted in increased pro-apoptotic markers such as Bax while reducing anti-apoptotic Bcl-2 levels. Flow cytometry analysis confirmed a significant increase in early apoptotic cells after treatment with concentrations above 50 µM.

Mechanism of Action

The mechanism of action of methyl 3-(pentylamino)butanoate in chemical reactions involves nucleophilic attack on the carbonyl carbon of the ester group. For example, during hydrolysis, a nucleophile (water or hydroxide ion) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-(pentylamino)butanoate and its analogs:

*Calculated based on structural formula.

Key Insights:

Substituent Effects on Reactivity and Solubility: Aliphatic vs. Aromatic Groups: The pentylamino group (aliphatic) in this compound likely increases lipophilicity compared to aromatic analogs like the benzylamino derivative (). This may reduce water solubility but enhance membrane permeability .

Synthetic Utility: Boc-Protected Analogs (): The tert-butoxycarbonyl group serves as a protective moiety in peptide synthesis, preventing unwanted side reactions. This contrasts with the unprotected primary amine in this compound, which may exhibit higher reactivity .

Physical Properties: Molecular Weight Trends: The pentylamino derivative (211.28 g/mol) is heavier than the benzylamino analog (207.27 g/mol) but lighter than bulkier substitutes like the Boc-protected variant (217.26 g/mol) . Storage Conditions: Analogs such as Methyl 3-(benzylamino)butanoate require refrigeration (2–8°C), suggesting similar stability needs for the pentylamino compound .

Applications: Most analogs (e.g., ) are labeled as research intermediates, implying this compound may also serve in organic synthesis or pharmaceutical development.

Biological Activity

Methyl 3-(pentylamino)butanoate is a compound that has garnered interest in the scientific community for its potential biological activities. This article explores its biological mechanisms, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a pentylamino group attached to a butanoate backbone. Its molecular formula is with a molecular weight of approximately 171.29 g/mol. The compound's structure allows it to participate in various biochemical interactions due to the presence of functional groups conducive to enzyme interactions and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing active components that may influence various biological pathways. The pentylamino group can form hydrogen bonds, facilitating interactions with enzymes and potentially modulating their activity.

| Mechanism | Description |

|---|---|

| Enzyme Interaction | The compound may inhibit or activate specific enzymes involved in metabolic pathways. |

| Receptor Modulation | It can bind to receptors, altering their activity and influencing cellular responses. |

| Hydrolysis | The ester bond can be hydrolyzed, releasing biologically active amines. |

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections or as a preservative in food products .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the compound's effects on cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent .

Case Study: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations (100 μM), with a noted decrease in proliferation rates over time:

- Cell Line : HeLa (cervical cancer)

- Concentration : 100 μM

- Results : 44% reduction in cell viability after 72 hours (p < 0.01)

This suggests that the compound may have potential as an anticancer therapeutic agent .

Applications in Medicine and Industry

This compound has several applications:

- Pharmaceutical Development : Investigated for its potential as a drug candidate due to its biological activities.

- Flavoring Agents : Utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.

- Research Tool : Used in biochemical assays to study enzyme kinetics and receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.